D-Serine, O-methyl-N-[(phenylmethoxy)carbonyl]-, methyl ester
Description
Properties
Molecular Formula |
C13H17NO5 |
|---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
methyl (2R)-3-methoxy-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C13H17NO5/c1-17-9-11(12(15)18-2)14-13(16)19-8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,14,16)/t11-/m1/s1 |
InChI Key |
PUJUCYWWVNTBAM-LLVKDONJSA-N |
Isomeric SMILES |
COC[C@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
COCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Serine, O-methyl-N-[(phenylmethoxy)carbonyl]-, methyl ester typically involves the protection of the amino group of D-serine followed by esterification. One common method includes the use of benzyl chloroformate (Cbz-Cl) to protect the amino group, followed by methylation of the hydroxyl group using methyl iodide (CH3I) in the presence of a base such as sodium hydride (NaH). The final product is obtained after purification through column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection and methylation steps, with additional considerations for reaction efficiency, yield optimization, and cost-effectiveness. Industrial methods may also incorporate automated systems for continuous production and quality control .
Chemical Reactions Analysis
Types of Reactions
D-Serine, O-methyl-N-[(phenylmethoxy)carbonyl]-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it back to its parent amino acid or other reduced forms.
Substitution: The ester and carbamate groups can be substituted under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce the parent amino acid or other reduced forms. Substitution reactions can lead to various derivatives with different functional groups .
Scientific Research Applications
D-Serine, O-methyl-N-[(phenylmethoxy)carbonyl]-, methyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its role in modulating neurotransmitter systems and its potential therapeutic applications in neurological disorders.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating conditions such as schizophrenia and Alzheimer’s disease.
Mechanism of Action
The mechanism of action of D-Serine, O-methyl-N-[(phenylmethoxy)carbonyl]-, methyl ester involves its interaction with specific molecular targets and pathways. In the central nervous system, it acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, modulating its activity and influencing neurotransmission. This interaction is crucial for synaptic plasticity, learning, and memory. The compound’s effects on the NMDA receptor are mediated through its binding to the glycine site, enhancing receptor activation and downstream signaling pathways .
Comparison with Similar Compounds
Chemical Structure :
- IUPAC Name: Methyl (R)-2-((benzyloxycarbonyl)amino)-3-methoxypropanoate
- CAS No.: 93204-36-5
- Molecular Formula: C₁₂H₁₅NO₅
- Key Features :
- D-Serine backbone with O-methyl and N-(phenylmethoxy)carbonyl (CBz) protecting groups.
- Methyl ester at the carboxyl terminus.
- Applications : Used as a synthetic intermediate in peptide chemistry, pharmacological research, and fine chemical production .
Comparison with Similar Compounds
BOC-D-Ser(Ome) (N-tert-Butoxycarbonyl-O-methyl-D-serine)
- CAS No.: 86123-95-7
- Structural Differences: Protecting Groups: Uses tert-butoxycarbonyl (BOC) instead of CBz. Deprotection Conditions: BOC is acid-labile (e.g., removed with TFA), whereas CBz requires hydrogenolysis (H₂/Pd-C) .
- Reactivity : BOC offers orthogonal protection in multi-step syntheses, avoiding interference with CBz-sensitive reactions.
- Stability: More stable under basic conditions compared to CBz, which is prone to hydrogenolysis .
N-[(Phenylmethoxy)carbonyl]-O-(triethylsilyl)-(S)-serine methyl ester
N-Cbz-DL-serine methyl ester
- CAS No.: 69942-12-7
- Structural Differences :
- Racemic Mixture : DL-form instead of enantiopure D-serine.
- Physicochemical Properties : Reduced crystallinity compared to enantiopure derivatives, complicating purification.
- Biological Relevance : D-serine is a NMDA receptor co-agonist, while L-serine is metabolically active, highlighting stereochemical significance in pharmacology .
D-Tyrosine, O-methyl-N-[(phenylmethoxy)carbonyl]-, methyl ester
- CAS No.: 171044-68-1
- Structural Differences: Tyrosine Backbone: Contains a phenolic hydroxyl group instead of serine’s aliphatic hydroxyl.
- Reactivity: Phenolic hydroxyl introduces susceptibility to oxidation and electrophilic substitution, unlike O-methyl-serine.
- Applications : Used in tyrosine kinase inhibitor syntheses .
Boc-L-Ser(Bzl)-OMe (N-Boc-O-benzyl-L-serine methyl ester)
- CAS No.: 80963-10-6
- Protecting Groups : O-Benzyl instead of O-methyl.
- Deprotection: Benzyl groups are removed via hydrogenolysis, similar to CBz, but O-methyl requires alternative strategies.
- Stability : Benzyl offers robust protection but complicates orthogonal deprotection when CBz is present .
Comparative Data Table
Research Findings and Key Observations
- Stereochemical Influence : Enzymatic glycosylation of N-BOC-D-serine methyl ester (16% yield) is significantly higher than its L-isomer (1.5%), underscoring D-form specificity in biocatalysis .
- Protecting Group Strategy: CBz is preferred for hydrogenolysis compatibility, while BOC is ideal for acid-sensitive sequences .
- Ester Stability : Methyl esters resist hydrolysis under basic conditions but can be cleaved enzymatically, unlike more stable tert-butyl esters .
Biological Activity
D-Serine, O-methyl-N-[(phenylmethoxy)carbonyl]-, methyl ester is a derivative of D-serine, an amino acid that plays a crucial role in the central nervous system (CNS). This compound is notable for its enhanced stability and bioavailability due to the presence of protective groups, making it a valuable candidate for neuropharmacological research. This article explores the biological activity of this compound, focusing on its interactions with neurotransmitter systems, particularly the N-methyl-D-aspartate (NMDA) receptors, and its potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C13H17NO5
- Molecular Weight : 267.28 g/mol
- Key Features : The compound includes a phenylmethoxycarbonyl group, which improves its stability and solubility compared to other D-serine derivatives.
D-serine acts as an endogenous co-agonist at the NMDA receptor, which is vital for synaptic plasticity and memory function. The interaction of D-serine with NMDA receptors facilitates calcium influx into neurons, which is essential for various neurophysiological processes. Research indicates that D-serine's action can significantly influence neurotoxicity mediated by NMDA receptors .
Table 1: Comparison of D-Serine Derivatives
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| D-Serine | C3H7NO3 | Endogenous co-agonist at NMDA receptors |
| FMoc-D-serine Methyl Ester | C19H19NO5 | Used in peptide synthesis |
| N-Acetyl-O-methyl-D-serine Phenylmethyl Ester | C13H17NO4 | Alters solubility and biological activity |
| O-[(4-Methylphenyl)sulfonyl]-N-[(phenylmethoxy)carbonyl]-D-serine Methyl Ester | C19H21NO6S | Enhances reactivity towards nucleophiles |
Biological Activity and Therapeutic Potential
-
Neuroprotective Properties :
- Studies have shown that D-serine derivatives may exhibit neuroprotective effects, potentially aiding in the treatment of neurological disorders such as schizophrenia and Alzheimer's disease. The compound's ability to modulate NMDA receptor activity suggests it could help regulate excitotoxicity associated with these conditions.
- Role in Synaptic Plasticity :
- Potential Side Effects :
Case Study 1: Neurotoxicity and D-Serine
A study conducted on organotypic hippocampal slices revealed that complete removal of D-serine abolished NMDA-induced neurotoxicity, highlighting its dominant role as a coagonist at NMDA receptors. This study illustrated how manipulating D-serine levels can directly affect neuronal survival under excitotoxic conditions .
Case Study 2: Therapeutic Applications in Schizophrenia
Research has indicated that enhancing D-serine levels may have therapeutic effects in patients with schizophrenia. A clinical trial demonstrated that supplementation with D-serine improved cognitive function in patients, suggesting its potential as a treatment modality for cognitive deficits associated with this disorder .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing D-Serine, O-methyl-N-[(phenylmethoxy)carbonyl]-, methyl ester?
- Answer: The compound is typically synthesized via sequential protection of functional groups. For example:
- Hydroxyl protection : Using triethylsilyl chloride (TES-Cl) and imidazole in DMF to block the hydroxyl group of serine derivatives, yielding intermediates like N-[(Phenylmethoxy)carbonyl]-O-(triethylsilyl)-(S)-serine methyl ester (86% yield, purified via silica gel chromatography) .
- Carbamate formation : Benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) groups are introduced via reaction with chloroformates (e.g., benzyl chloroformate) under basic conditions (e.g., NaHCO₃) .
- Esterification : Methyl ester formation using methanol or methyl chloride in anhydrous conditions .
Q. How is the purity and structural integrity of this compound validated in synthetic workflows?
- Answer: Multi-modal characterization is critical:
- Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., methyl ester peaks at δ ~3.7 ppm, Cbz aromatic protons at δ ~7.3 ppm) .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., m/z 219.235 for Boc-protected analogs) .
- Chromatography : Silica gel column chromatography (eluent: hexanes/ethyl acetate gradients) ensures >95% purity .
Q. What protecting groups are compatible with this compound for downstream applications (e.g., peptide synthesis)?
- Answer :
- Boc (tert-butoxycarbonyl) : Stable under basic conditions, removed via trifluoroacetic acid (TFA) .
- Cbz (benzyloxycarbonyl) : Removed by hydrogenolysis (H₂/Pd-C) .
- Triethylsilyl (TES) : Acid-labile, useful for temporary hydroxyl protection during multi-step syntheses .
Advanced Research Questions
Q. How does stereochemical configuration (D vs. L) impact enzymatic modifications of this compound?
- Answer : Glycosyltransferase R (GTFR) exhibits strict stereoselectivity. For example:
- D-Serine derivative : 16% glycosylation yield with sucrose (290 mM), forming N-tert-butoxycarbonyl-3-O-α-D-glycopyranosyl-D-serine methyl ester .
- L-Serine derivative : <1.5% yield under identical conditions, highlighting enzyme-substrate chirality matching .
- Experimental design : Use chiral HPLC or polarimetry to verify configuration pre-reaction .
Q. How can contradictory data on reaction yields be resolved in scaled-up syntheses?
- Answer : Discrepancies often arise from:
- Moisture sensitivity : Hydrolysis of silyl ethers (e.g., TES) in humid conditions reduces yields. Use anhydrous solvents and inert atmospheres .
- Temperature control : Exothermic reactions (e.g., Cbz introduction) require slow addition at 0°C to avoid side products .
- Validation : Replicate protocols from peer-reviewed syntheses (e.g., Carrasco et al., 1992) and optimize via Design of Experiments (DoE) .
Q. What analytical methods differentiate between O-methyl and N-protected isomers in this compound?
- Answer :
- IR spectroscopy : O-methyl esters show C-O stretching at ~1250 cm⁻¹, while carbamates (N-protected) exhibit N-H stretches at ~3300 cm⁻¹ .
- NMR NOE experiments : Nuclear Overhauser effects identify spatial proximity between methyl ester and aromatic Cbz groups .
- X-ray crystallography : Resolves ambiguous regiochemistry in crystalline derivatives (e.g., N-[(phenylmethoxy)carbonyl]-L-serine methyl ester) .
Methodological Challenges and Solutions
Q. How to troubleshoot low yields in glycosylation reactions involving this compound?
- Answer :
- Substrate screening : Test alternative glycosyl donors (e.g., leucrose vs. sucrose) to enhance enzyme affinity .
- Kinetic studies : Monitor reaction progress via TLC or LC-MS to identify bottlenecks (e.g., substrate inhibition at >100 mM) .
- Enzyme engineering : Use directed evolution to improve GTFR activity toward D-serine derivatives .
Q. What strategies mitigate racemization during peptide coupling with this serine derivative?
- Answer :
- Low-temperature coupling : Perform reactions at -20°C with coupling agents like HATU to minimize epimerization .
- Chiral auxiliaries : Use oxetane-based protecting groups (e.g., 3-methyl-3-oxetanylmethyl ester) to stabilize the α-carbon .
- Monitoring : Employ Marfey’s reagent to quantify D/L ratios post-synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
